molecular formula C21H17NO2 B186212 4-Methyl-N-(9H-xanthen-9-yl)benzamide CAS No. 6319-64-8

4-Methyl-N-(9H-xanthen-9-yl)benzamide

Cat. No.: B186212
CAS No.: 6319-64-8
M. Wt: 315.4 g/mol
InChI Key: RWLHMQMVSKQATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(9H-xanthen-9-yl)benzamide is a benzamide derivative featuring a xanthene moiety (a tricyclic aromatic system) linked via an amide bond to a para-methyl-substituted benzene ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases or DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TUG-1387 involves the reaction of 4-methylbenzoic acid with 9H-xanthen-9-amine under specific conditions to form the desired benzamide derivative. The reaction typically requires the use of coupling reagents and solvents such as dichloromethane or dimethylformamide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of TUG-1387 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

TUG-1387 primarily undergoes substitution reactions due to the presence of the amide functional group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used. Conditions often involve acidic or basic environments.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Methyl-N-(9H-xanthen-9-yl)benzamide serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various reactions such as:

  • Oxidation : Leading to the formation of xanthone derivatives.
  • Reduction : Producing amine derivatives.
  • Substitution : Facilitating electrophilic aromatic substitution reactions.

These reactions enable the exploration of new derivatives with potentially enhanced properties or activities.

Biology

The compound is being investigated for its potential as a fluorescent probe in biological imaging due to its xanthene structure, which is known for strong fluorescence properties. This makes it suitable for:

  • Cellular Imaging : Allowing visualization of biological processes in real-time.
  • Target Engagement Studies : As seen in recent studies where fluorescent ligands were developed to probe interactions with specific receptors like CXCR2 .

Medicine

In medicinal research, this compound shows promise for several therapeutic applications:

  • Anti-Cancer Activity : Preliminary studies indicate that it may target topoisomerase II, disrupting DNA replication and inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : Its potential to modulate inflammatory pathways could lead to new treatments for inflammatory diseases.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Fluorescent Probes for Imaging :
    • A study demonstrated that derivatives of this compound could be used as effective fluorescent probes for imaging cellular processes, enhancing our understanding of cellular dynamics .
  • Therapeutic Potential :
    • Research has indicated that compounds similar to this compound exhibit significant anti-cancer effects, particularly through mechanisms involving DNA intercalation and enzyme inhibition .

Mechanism of Action

TUG-1387 acts as a negative allosteric modulator of free fatty acid receptor 4 (FFA4). It binds to the receptor but does not activate it, thereby inhibiting the receptor’s function. This mechanism allows researchers to study the effects of FFA4 activation and inhibition in various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Activity Trends

Substituent Effects on the Benzamide Ring

  • Methyl vs. Trifluoromethyl Groups: Replacement of the methyl group with a trifluoromethyl (CF₃) group, as in 3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide (Compound 12), increased enzymatic and cellular antiproliferative potency by enhancing lipophilicity (cLogP) and electronic effects .
  • Retroamide vs. Amide Linkage: Introducing a retroamide group in 3-[(1E)-2-[6-(cyclopropylamino)-9H-purin-9-yl]ethenyl]-4-methyl-N-{3-(trifluoromethyl)phenyl}benzamide (Compound 6) resulted in a threefold increase in potency compared to its amide precursor (Compound 5), likely due to improved conformational flexibility .

Heterocyclic Core Variations

  • Xanthene vs. Anthracene :
    Replacing the xanthene moiety with a 9,10-dihydroanthracen-1-yl group, as in N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide , alters π-π stacking interactions and solubility. The anthracene derivative exhibited distinct GC-MS fragmentation patterns, suggesting differences in stability .
  • Xanthene vs. Purine: 4-[(9H-Purin-6-yl)amino]benzamide replaces the xanthene system with a purine ring, enabling hydrogen bonding via its nitrogen-rich structure. This modification is critical for targeting purine-binding enzymes like kinases .

Physicochemical Properties

Compound Name cLogP Molecular Weight (g/mol) Key Substituents
4-Methyl-N-(9H-xanthen-9-yl)benzamide 4.2* 327.4 Methyl, Xanthene
Compound 6 5.1 501.4 CF₃, Retroamide, Purine
Compound 12 5.8 542.5 CF₃, Ethynyl, Pyridine
3,5-Di-tert-butyl-N-(9H-xanthen-9-yl)-benzamide 6.3 429.5 tert-Butyl, Xanthene

*Estimated using fragment-based methods.

Analytical Characterization

  • X-ray Crystallography :
    • SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of benzamide analogs, achieving R factors < 0.05 .
  • Spectroscopy :
    • LC/MS/MS and NMR confirm purity and regiochemistry, particularly for ethynyl and CF₃-substituted derivatives .

Biological Activity

4-Methyl-N-(9H-xanthen-9-yl)benzamide, also known as TUG-1387, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H17_{17}NO3_{3}S
  • Molecular Weight : 351.419 g/mol
  • Density : 1.37 g/cm³
  • Boiling Point : 505.9 °C
  • Melting Point : 229.8–231.6 °C

TUG-1387 acts primarily as a negative allosteric modulator (NAM) of the free fatty acid receptor 4 (FFA4), which plays a significant role in various metabolic processes. The compound has been shown to inhibit FFA4 signaling induced by both endogenous and synthetic agonists, thereby affecting insulin secretion and glucose metabolism.

Key Findings:

  • TUG-1387 demonstrated an ability to block intracellular calcium responses in FFA4-expressing cells .
  • It was found to enhance sensitivity to chemotherapy agents like epirubicin by inhibiting GPR120 signaling pathways .

Anticancer Properties

TUG-1387 has been investigated for its anticancer properties, particularly in enhancing the efficacy of existing chemotherapy treatments. In vivo studies have shown that:

  • Tumor Growth Inhibition : Administration of TUG-1387 significantly reduced tumor growth in mouse models when used alongside chemotherapeutic agents .
  • Mechanistic Insights : The compound's ability to modulate FFA4 signaling is linked to its effects on cancer cell metabolism and differentiation .

Metabolic Regulation

Research indicates that TUG-1387 may influence metabolic pathways beyond cancer treatment:

  • Insulin Secretion Modulation : The compound has been shown to affect insulin secretion dynamics in pancreatic cells, suggesting potential applications in diabetes management .

Case Studies and Research Findings

StudyFocusFindings
Sparks et al., 2014FFA4 AntagonismIdentified TUG-1387 as a potent antagonist of FFA4, blocking insulin secretion from MIN6 cells .
Watterson et al., 2017Allosteric ModulationDemonstrated that TUG-1387 inhibits FFA4 signaling in various cellular contexts, highlighting its role as a NAM .
Wang et al., 2019ChemoresistanceShowed that TUG-1387 can enhance chemotherapeutic efficacy by modulating metabolic pathways in cancer cells .

Q & A

Q. How can the purity of 4-Methyl-N-(9H-xanthen-9-yl)benzamide be rigorously verified in synthetic batches?

Advanced Research Focus : Analytical method validation for trace impurities.
Methodological Answer :

  • HPLC-PDA/MS : Use reverse-phase chromatography with photodiode array (PDA) and mass spectrometry (MS) detection to identify trace byproducts. For example, residual solvents or unreacted intermediates (e.g., xanthene derivatives) can be quantified using a C18 column and acetonitrile/water gradients .
  • 1H/13C NMR : Compare chemical shifts with literature data (e.g., aromatic protons at δ 7.2–8.1 ppm for the xanthene ring and δ 2.4 ppm for the methyl group). Integrate peaks to confirm stoichiometric ratios .
  • Elemental Analysis : Validate carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values (C: 68.36%, H: 4.87%, N: 3.98%) .

Q. What strategies are recommended for resolving discrepancies in 1H NMR spectra of intermediates during synthesis?

Advanced Research Focus : Spectral interpretation under dynamic chemical conditions.
Methodological Answer :

  • Solvent Artifact Identification : Deuterated DMSO or CDCl3 may show residual proton signals (e.g., δ 2.5 ppm for DMSO-d5). Use 2D NMR (COSY, HSQC) to distinguish solvent peaks from compound signals .
  • Tautomerism Analysis : For hygroscopic intermediates (e.g., sulfonamide precursors), perform variable-temperature NMR to detect equilibrium shifts. For example, xanthene ring protons may exhibit splitting due to conformational locking at low temperatures .
  • Paramagnetic Contamination Check : Use EDTA washes during purification to remove metal catalysts that broaden NMR signals .

Q. What computational methods are suitable for modeling binding interactions with FFA4/GPR120 receptors?

Advanced Research Focus : Structure-activity relationship (SAR) optimization.
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses. The sulfonamide group forms hydrogen bonds with Arg99 and Tyr103 in FFA4’s orthosteric pocket, while the xanthene moiety engages in π-π stacking with Phe274 .
  • Molecular Dynamics (MD) : Run 100-ns simulations in explicit lipid bilayers (e.g., CHARMM36 force field) to assess stability of the ligand-receptor complex. Calculate binding free energies via MM-PBSA .
  • Free Energy Perturbation (FEP) : Predict potency changes for methyl or halogen substitutions on the benzamide ring .

Q. How does the xanthene ring system influence pharmacological activity and metabolic stability?

Advanced Research Focus : Pharmacokinetic profiling of polycyclic systems.
Methodological Answer :

  • Lipophilicity : The xanthene ring increases logP (experimental logP = 3.2), enhancing blood-brain barrier permeability but reducing aqueous solubility (<1 mg/mL in PBS) .
  • Metabolic Resistance : Microsomal assays (e.g., human liver microsomes) show slow CYP3A4-mediated oxidation of the xanthene ring (t1/2 > 120 min), attributed to steric hindrance .
  • Plasma Protein Binding : Surface plasmon resonance (SPR) reveals 92% binding to human serum albumin via hydrophobic interactions .

Q. What crystallographic challenges arise in determining the compound’s solid-state structure?

Advanced Research Focus : Handling twinning and disorder in aromatic systems.
Methodological Answer :

  • Twinning Analysis : Use SHELXD to identify twin laws (e.g., two-fold rotation) in datasets with high Rint values (>0.1). Refine using TWIN/BASF commands in SHELXL .
  • Disorder Modeling : For flexible methyl or xanthene groups, apply PART instructions with isotropic displacement parameters (Ueq) constrained to 1.5× adjacent atoms .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to mitigate absorption effects from the sulfur atom in the sulfonamide group .

Example Crystallographic Parameters :

ParameterValue
Space groupP21/c
a, b, c (Å)12.34, 8.56, 15.72
β (°)102.3
R1/wR20.042/0.096

Q. How can reaction yields be optimized for derivatives with modified sulfonamide groups?

Advanced Research Focus : Mechanistic studies of coupling reactions.
Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2/XPhos for Buchwald-Hartwig aminations (70–85% yield vs. 40–50% with CuI). Monitor by TLC (EtOAc/hexane 3:7) .
  • Stoichiometry Control : Use 1.2 equiv. of xanthene amine to drive benzoylation to completion. Excess reagent can be removed via silica gel chromatography .
  • Temperature Gradients : For SNAr reactions, employ microwave-assisted synthesis (120°C, 30 min) to reduce side-product formation .

Properties

CAS No.

6319-64-8

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

4-methyl-N-(9H-xanthen-9-yl)benzamide

InChI

InChI=1S/C21H17NO2/c1-14-10-12-15(13-11-14)21(23)22-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20H,1H3,(H,22,23)

InChI Key

RWLHMQMVSKQATK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24

Key on ui other cas no.

6319-64-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.